molecular formula C21H23N3O4S B2979124 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 921550-78-9

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2979124
CAS RN: 921550-78-9
M. Wt: 413.49
InChI Key: MABKMSVZVMWRPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthetic route includes the alkylation of 4-bromophenol with 1-adamantanol to produce 2-(1-adamantyl)-4-bromophenol. Subsequent O-alkylation with methyl iodide yields 2-(1-adamantyl)-4-bromoanisole. The coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst leads to the formation of the target compound. Finally, alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate yields N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide .


Molecular Structure Analysis

The molecular formula C₁₉H₂₁N₃O₅S suggests a complex structure. The compound consists of a sulfonamide group, a pyridazinone ring, and a dimethylbenzene moiety. The presence of the 4-methoxyphenyl group and the pyridazinone ring contributes to its unique properties .


Chemical Reactions Analysis

The compound’s chemical reactivity is essential for understanding its behavior. It can undergo reactions with other molecules, potentially affecting its biological activity. For instance, it may react with nucleophiles or electrophiles, leading to modifications in its structure and properties .

Scientific Research Applications

Pharmacological Applications

Compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide have been extensively studied for their pharmacological applications. For instance, the novel orally active non-peptide endothelin antagonist TA-0201 has been researched for its ability to target endothelin (ET) receptors, with studies detailing its pharmacokinetic properties in rats. This research provides a basis for understanding how similar compounds can be applied in pharmacological settings, particularly in the development of drugs targeting specific receptors involved in cardiovascular diseases and other conditions (Ohashi, Nakamura, & Yoshikawa, 1999).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrate the antimicrobial and antifungal potential of these molecules. These compounds, which share structural similarities with the specified compound, have been tested against various bacteria and fungi, showcasing their potential as antimicrobial and antifungal agents. This line of research is crucial for the development of new antibiotics and antifungal medications in the face of growing resistance to existing treatments (Sarvaiya, Gulati, & Patel, 2019).

Antitumor and Anticancer Activity

Research into compounds such as celecoxib derivatives has revealed their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the broad therapeutic applications of sulfonamide derivatives in treating various diseases, including cancer, inflammation, and viral infections. The ability of these compounds to exhibit significant pharmacological activities makes them promising candidates for further drug development and therapeutic application (Küçükgüzel et al., 2013).

Biochemical and Catalytic Applications

The encapsulation of molybdenum(VI) complexes with heterocyclic ligands in materials like zeolite Y demonstrates the use of such compounds in catalysis. These materials have been shown to be effective in the oxidation of primary alcohols and hydrocarbons, indicating their potential in industrial and biochemical processes as reusable catalysts. This research opens avenues for the application of similar compounds in catalytic processes, environmental chemistry, and synthetic organic chemistry (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(26,27)22-12-13-24-21(25)11-10-20(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABKMSVZVMWRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

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